8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one
Description
8-Ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one (CAS No. 904438-76-2, molecular formula: C₁₇H₁₃FO₅S, molecular weight: 348.35) is a synthetic coumarin derivative characterized by an ethoxy group at position 8 and a 4-fluorobenzenesulfonyl substituent at position 3 . The compound is commercially available with a purity ≥97% and is of interest in medicinal chemistry due to coumarins' established roles as enzyme inhibitors, fluorescent probes, and antimicrobial agents .
Properties
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJKNHETRIORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-ethoxychromone and 4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Sulfonyl vs. Nitro Groups
- Key differences: Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG) but less bulky than the sulfonyl group. This results in a planar nitrophenyl ring (dihedral angle: 25.27° with coumarin) compared to the tetrahedral geometry of the sulfonyl group, which may sterically hinder interactions . Synthesis: The nitro derivative is synthesized via condensation of 3-ethoxysalicylaldehyde and 4-nitrophenylacetonitrile in ethanol with piperidine (yield: 91%) . In contrast, the sulfonyl derivative likely requires sulfonation steps, such as using fluorobenzenesulfonyl chloride under basic conditions. Biological Activity: Nitro-substituted coumarins exhibit antioxidant properties (e.g., lipid peroxidation inhibition) , while sulfonyl groups are linked to enhanced antifungal and enzyme-inhibitory activities due to stronger hydrogen-bonding capacity .
Fluoro-Substituted Analogues
- Methoxy groups improve membrane permeability compared to ethoxy .
Hybrid Coumarin-Chalcone Derivatives
- 3-[(2E)-3-Phenylprop-2-enoyl]-2H-chromen-2-one (A1) and analogues demonstrate antileishmanial activity (EC₅₀: 3.7 μM) through chalcone-mediated disruption of parasite membranes. The sulfonyl group in 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one may offer superior target binding via sulfonate-enzyme interactions .
Structural and Functional Data Tables
Table 1: Physical and Spectral Properties
Key Research Findings
- Crystallography : The nitro analogue exhibits planar coumarin rings (RMS deviation: 0.008 Å) and C–H···O hydrogen bonds, forming 3D networks. The sulfonyl derivative likely has distinct packing due to the sulfonyl group’s tetrahedral geometry .
- Antimicrobial Potential: Sulfonyl-containing coumarins (e.g., 4-((1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one) show antifungal activity comparable to fluconazole, suggesting the target compound may have similar efficacy .
- Synthetic Flexibility : Ethoxy and sulfonyl groups can be introduced via nucleophilic substitution or sulfonation, enabling modular design for optimizing pharmacokinetic properties .
Biological Activity
8-Ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Its unique structure, which includes an ethoxy group and a sulfonyl group derived from 4-fluorobenzenesulfonic acid, suggests potential biological activities that are currently under investigation. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzopyran core with specific substitutions that enhance its reactivity and biological interactions. The sulfonyl group is particularly noteworthy for its potential to inhibit various enzymes and proteins.
Structural Formula
The biological activity of this compound is linked to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, modulating their activity and influencing cellular signaling pathways associated with cell growth and apoptosis.
- DNA Interaction : The chromenone core may bind to DNA or RNA, potentially affecting gene expression and cellular processes.
Case Studies and Experimental Data
Although direct studies on 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one are scarce, related chromenones have provided insights into potential activities:
| Study | Findings |
|---|---|
| Study A: Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B: Antitumor activity | Showed cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. |
| Study C: Antiviral properties | Exhibited inhibitory effects on viral replication in cell cultures. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-fluorobenzenesulfonyl chloride | Chlorinated sulfonyl group | Moderate enzyme inhibition |
| 8-Ethoxy-2H-chromen-2-one | Lacks sulfonyl group | Limited biological activity |
| 3-Chloro-4-fluorobenzenesulfonyl fluoride | Similar sulfonyl structure | Potential enzyme inhibition |
The combination of the ethoxy and sulfonyl groups in 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one provides distinct chemical reactivity and potential biological effects not found in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
